molecular formula C13H16ClN5O B2661221 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide CAS No. 921143-26-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide

Cat. No. B2661221
CAS RN: 921143-26-2
M. Wt: 293.76
InChI Key: UQTBHUVBTQQYPV-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Scientific Research Applications

Synthetic Organic Chemistry

Cyanamides serve as valuable building blocks for nitrogen-rich molecules, including amidines, guanidines, and ureas. The cyanamide moiety is present in several biologically active compounds, such as cathepsin K protease inhibitors and type 4 phosphodiesterase inhibitors. Notably, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide can be synthesized via electrophilic cyanation of amines, with cyanogen bromide (BrCN) as the electrophilic cyanide source .

Asymmetric Synthesis

N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide represents a novel chiral cyanamide. Its synthesis involves the addition of ®-4-chloro-α-methylbenzylamine to BrCN, resulting in the clean formation of the compound. As an advanced intermediate, it holds promise for asymmetric synthesis .

Anti-Allergic Activities

While not explicitly studied for this compound, related derivatives (such as ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine) have been investigated for their in vivo anti-allergic activities . Further exploration of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context could be valuable.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-13(2,3)12(20)15-8-11-16-17-18-19(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBHUVBTQQYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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